Arginase inhibitor 2

Descripción

Historical Development of Boronic Acid Enzyme Inhibitors

The development of boronic acid-based enzyme inhibitors represents a transformative period in medicinal chemistry that began gaining significant momentum in the early 2000s. Since Bortezomib received approval from the United States Food and Drug Administration as the first boronic acid-containing drug for treating multiple myeloma, the field has witnessed substantial expansion in the development of various boronic acid compounds as enzyme inhibitors. This breakthrough established the viability of boronic acid functional groups as pharmacologically active moieties capable of forming reversible covalent bonds with target enzymes.

The historical progression of boronic acid enzyme inhibitors encompasses multiple enzyme classes, including proteasome inhibitors, serine proteases, histone deacetylases, and metalloenzymes such as arginase. The unique chemical properties of boronic acids, particularly their ability to form tetrahedral complexes with nucleophilic groups in enzyme active sites, have made them attractive scaffolds for inhibitor design. Alpha-amido boronic acids emerged as particularly significant compounds, with their development presenting substantial synthetic challenges that required innovative approaches to overcome.

The evolution of boronic acid inhibitors has been characterized by increasing sophistication in structural design, moving from simple boronic acid derivatives to complex multi-ring systems incorporating various pharmacophores. This progression reflects the growing understanding of enzyme-inhibitor interactions and the need for enhanced selectivity and potency in therapeutic applications. The development timeline demonstrates a clear trajectory from broad-spectrum inhibitors to highly selective compounds designed for specific enzyme targets, with arginase inhibitors representing one of the most recent and promising areas of development.

Classification as a CB-1158 Analog

The compound 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid can be classified as a structural analog of CB-1158 (Numidargistat), sharing the fundamental boronic acid-containing hexanoic acid backbone that characterizes this class of arginase inhibitors. CB-1158, also known as INCB001158, represents a prototype arginase inhibitor with demonstrated clinical potential, having progressed to Phase 1 clinical trials for cancer treatment applications.

The structural relationship between this compound and CB-1158 is evident in their shared core architecture, both featuring a 2-amino-6-borono-hexanoic acid framework with quaternary carbon centers at the alpha position. CB-1158 itself is an aminopyrrolidine derivative with the systematic name (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid, exhibiting a molecular weight of 287.12 grams per mole. The analog relationship extends to their mechanism of action as selective arginase inhibitors, targeting the same metalloenzyme through boronic acid coordination with the manganese-containing active site.

Both compounds demonstrate the evolution of arginase inhibitor design from first-generation molecules to more sophisticated structures incorporating enhanced binding interactions and improved pharmacological properties. The dichlorophenyl-substituted piperidine moiety in the compound under study represents a structural modification designed to enhance binding affinity and selectivity compared to simpler analogs. This classification places the compound within the second-generation arginase inhibitors that have emerged from systematic structure-activity relationship studies and crystallographic analysis of enzyme-inhibitor complexes.

Chemical Identification Parameters

The chemical identification of 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid requires comprehensive characterization of its molecular properties and structural features. Related compounds within this structural class demonstrate specific identification parameters that can be extrapolated to understand this molecule's characteristics. The dichlorophenyl-substituted analog 2-amino-6-borono-2-[1-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-yl]hexanoic acid, which shares significant structural similarity, exhibits a molecular formula of C19H29BCl2N2O4 and a molecular weight of 431.2 grams per mole.

The compound's identification parameters include multiple stereochemical centers, particularly at the alpha-carbon position where the amino and carboxylic acid groups are located, as well as potential stereochemistry associated with the piperidine ring substitution pattern. The presence of the boronic acid functional group at the 6-position of the hexanoic acid chain represents a key identifying feature, as this moiety is responsible for the compound's arginase inhibitory activity through coordination with the enzyme's manganese cofactors.

Spectroscopic identification would be expected to reveal characteristic signals for the boronic acid protons, typically appearing as broad signals due to rapid exchange with water molecules, as well as distinct aromatic signals from the dichlorophenyl group. The piperidine ring system would contribute characteristic aliphatic signals in both proton and carbon nuclear magnetic resonance spectra. Mass spectrometric analysis would provide molecular ion peaks consistent with the calculated molecular weight, with characteristic fragmentation patterns including loss of the boronic acid group and cleavage around the piperidine ring system.

| Parameter | Characteristic |

|---|---|

| Functional Groups | Boronic acid, amino acid, piperidine, dichlorophenyl |

| Stereochemical Centers | Multiple, including alpha-carbon |

| Key Spectroscopic Features | Boronic acid exchange, aromatic signals, aliphatic patterns |

| Mass Spectrometric Behavior | Molecular ion with characteristic fragmentations |

Nomenclature and Systematic IUPAC Terminology

The systematic nomenclature of 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The name reflects the hexanoic acid backbone as the parent structure, with systematic numbering beginning at the carboxylic acid carbon. The 2-position bears both an amino group and a complex substituent containing the piperidine ring system.

The systematic IUPAC name would incorporate the stereochemical descriptors when the absolute configuration is specified, typically following the format: (stereochemical descriptors)-2-amino-6-(dihydroxyboryl)-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid. The boronic acid group is properly designated as "dihydroxyboryl" in systematic nomenclature, reflecting the B(OH)2 functionality. The piperidine substitution pattern requires careful specification of the attachment points and the dichlorophenyl substituent positioning.

Related compounds in this class demonstrate the complexity of systematic naming for such structures. For example, the closely related compound CB-1158 has the systematic name (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid. The nomenclature must account for the quaternary carbon center at the 2-position of the hexanoic acid, which bears both the amino group and the piperidine-containing substituent, making this a tertiary amino acid derivative.

Alternative naming systems may employ terms such as "borono" instead of "dihydroxyboryl" for the boronic acid functionality, as seen in the literature describing related arginase inhibitors. The compound may also be referred to using chemical database identifiers such as ChEMBL identifiers or PubChem compound identification numbers when available, providing unambiguous reference points for chemical databases and literature searches.

Position in the Evolution of Arginase Inhibitor Research

The compound 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid occupies a significant position in the evolutionary timeline of arginase inhibitor development, representing advancement from first-generation inhibitors toward more sophisticated second-generation molecules. The evolution of arginase inhibitors began with simple substrate analogs and has progressed through multiple generations of increasingly potent and selective compounds.

First-generation arginase inhibitors included compounds such as (S)-2-amino-6-boronohexanoic acid, which demonstrated the viability of boronic acid-containing molecules for arginase inhibition but exhibited limited potency. The transition to alpha-alpha-disubstituted amino acids marked a significant advancement, with compounds like (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid achieving inhibitory concentrations in the low nanomolar range against human arginases I and II.

The current compound represents further refinement in this evolutionary process, incorporating the dichlorophenyl substitution pattern that has been demonstrated to enhance binding interactions with the arginase active site. Related compounds such as 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid have shown potent inhibitory activity with half-maximal inhibitory concentrations of 200 nanomolar for human arginase I and 290 nanomolar for human arginase II.

This evolutionary position reflects the systematic optimization approach employed in modern medicinal chemistry, where structure-activity relationships guide the development of increasingly effective inhibitors. The progression from simple boronic acids to complex multi-ring systems incorporating halogenated aromatic substituents demonstrates the sophistication achieved in targeting the arginase enzyme family. The compound's design incorporates lessons learned from crystallographic studies of enzyme-inhibitor complexes, representing the current state-of-the-art in arginase inhibitor development.

| Generation | Representative Compound | Key Innovation | Potency Range |

|---|---|---|---|

| First | (S)-2-amino-6-boronohexanoic acid | Basic boronic acid framework | Millimolar |

| Second | (R)-2-amino-6-borono-2-(2-piperidinylethyl)hexanoic acid | Alpha-alpha-disubstitution | Low nanomolar |

| Current | Dichlorophenyl-substituted analogs | Halogenated aromatic optimization | Sub-micromolar |

Propiedades

IUPAC Name |

2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(16(21)11-15)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYBHIALKUAHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but are likely to involve scalable processes that ensure high purity and yield .

Análisis De Reacciones Químicas

2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid primarily undergoes inhibition reactions with the enzyme arginase. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with arginase is the inhibition of the enzyme’s activity, leading to increased levels of arginine in the tumor microenvironment .

Aplicaciones Científicas De Investigación

2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid has been extensively studied for its potential in cancer immunotherapy. It has shown efficacy in enhancing immune responses and slowing tumor growth in various cancers, including renal cell cancer, breast cancer, non-small cell lung cancer, and acute myeloid leukemia . It is also being investigated in combination with other immunotherapies and standard-of-care treatments to improve clinical outcomes .

Mecanismo De Acción

2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid exerts its effects by inhibiting the enzyme arginase, which is secreted by myeloid-derived suppressor cells and polymorphonuclear cells in the tumor microenvironment. By blocking arginase activity, 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid prevents the depletion of arginine, a critical nutrient for T cell and natural killer cell proliferation. This leads to an immune-mediated anti-tumor response, characterized by increased tumor-infiltrating CD8+ T cells and natural killer cells, as well as elevated levels of inflammatory cytokines and interferon-inducible genes .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key Differences and Implications

A. Substituent Effects on Bioactivity

- Boronic Acid vs. Carboxylic Acid: The target compound’s boronic acid group confers arginase inhibition via transition-state mimicry, whereas carboxylic acid derivatives (e.g., 6-Allyloxycarbonylamino-L-2-amino-hexanoic acid) lack this mechanism and are used in peptide synthesis .

C. Enzyme Selectivity

- The piperidin-1-yl ethyl group in the (R)-congener () may enhance arginase isoform selectivity compared to the target compound’s dichlorobenzyl-piperidine motif, as shown in preclinical studies .

Positional Isomerism and Activity

- 3,4-dichloro vs. 2,4-dichloro Substitution: describes a 3,4-dichlorobenzyl variant, while the target compound features 2,4-dichlorophenyl.

Actividad Biológica

2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid, often referred to as a boron-containing amino acid derivative, has garnered attention due to its potential therapeutic applications, particularly in the context of arginase inhibition. This compound belongs to a class of molecules that exhibit significant biological activity, particularly in cardiovascular and neurodegenerative diseases.

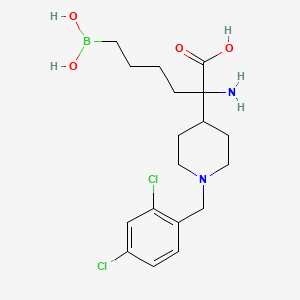

Chemical Structure

The compound is characterized by a complex structure that includes:

- An amino group

- A boron atom, which is crucial for its biological activity

- A piperidine ring substituted with a dichlorophenyl group

This structural configuration is believed to contribute to its interaction with biological targets.

The primary mechanism of action for 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid involves the inhibition of human arginases I and II. These enzymes play a critical role in the urea cycle and are implicated in various pathological conditions, including myocardial ischemia and neurodegeneration. The compound exhibits IC50 values of 223 nM for arginase I and 509 nM for arginase II, indicating potent inhibitory activity .

Inhibition of Arginases

The inhibition of arginases by this compound has been linked to:

- Reduced infarct size : In preclinical models of myocardial ischemia/reperfusion injury, treatment with this compound significantly reduced infarct size, demonstrating its cardioprotective effects .

- Enhanced nitric oxide production : By inhibiting arginases, the compound promotes increased levels of nitric oxide (NO), which is beneficial for vascular health.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has approximately 28% oral bioavailability , suggesting it can be effectively delivered via oral administration. This property is crucial for its potential use in clinical settings .

Preclinical Studies

- Myocardial Ischemia : In a rat model, administration of 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid resulted in significant reductions in infarct size compared to control groups. This study highlights the therapeutic potential of the compound in treating ischemic heart disease .

- Neuroprotective Effects : Research indicates that the compound may also exert neuroprotective effects by modulating arginine metabolism, which could be beneficial in conditions such as stroke or neurodegenerative diseases .

Data Table: Summary of Biological Activity

| Biological Activity | Measurement | Result |

|---|---|---|

| Inhibition of Arginase I | IC50 | 223 nM |

| Inhibition of Arginase II | IC50 | 509 nM |

| Oral Bioavailability | Percentage | 28% |

| Reduction in Infarct Size | Model | Rat model (myocardial ischemia) |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid, and how can yield optimization be achieved?

- Methodological Answer : The synthesis involves a multi-step process, including boronate ester formation, allylation, and reductive amination. Key steps include:

- Step 1 : Reaction of tert-butyl-6-oxo-2,3-diphenylmorpholine-4-carboxylate with a pinacol boronate ester under NaHMDS/HMPA conditions at −78°C to form the boronate intermediate (83% yield) .

- Step 2 : Allylation using KHMDS and allyl iodide in DME at −78°C, achieving 92.5% yield .

- Step 5 : Final deprotection with 6 N HCl and acetic acid at 70°C to yield the boronic acid derivative .

- Optimization : Control reaction temperature (−78°C to room temperature), use excess reagents (e.g., 15 equiv allyl iodide), and employ HMPA as a coordinating solvent to stabilize intermediates .

Q. How is the stereochemical purity of this compound validated during synthesis?

- Methodological Answer : Chiral purity is confirmed via:

- Optical rotation : Specific rotation values (e.g., [α]D −43.13° for intermediates) are compared to reference standards .

- Chiral HPLC : Retention times and peak ratios (e.g., ∼1:2 rotamers) are analyzed to confirm enantiomeric excess .

- NMR spectroscopy : Distinct splitting patterns in H NMR (e.g., diastereotopic protons at δ 5.20 and 4.99 ppm) indicate stereochemical integrity .

Q. What analytical techniques are essential for characterizing this compound’s molecular structure?

- Methodological Answer :

- High-resolution LC-MS : Used to confirm molecular weight (e.g., LC-MS 558.3 [M + Na]+ for intermediates) .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., piperidinyl protons at δ 2.60–2.09 ppm) and boronate ester signals .

- Elemental analysis : Validates C, H, N content (e.g., C 69.36% vs. calculated 69.53%) .

Advanced Research Questions

Q. How do contradictory IC values for arginase I and II inhibition inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- Data analysis : Compound 9 (this derivative) shows Arg I IC = 223 ± 22.39 nM vs. Arg II IC = 509 ± 85.1 nM . This discrepancy suggests divergent binding interactions between arginase isoforms.

- SAR strategies : Modify the piperidinyl substituent (e.g., replace 2,4-dichlorophenyl with bulkier groups) to enhance isoform selectivity. Use X-ray crystallography (available in supporting data) to map active-site interactions .

Q. What methodologies address low bioavailability due to high polarity in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce ester-protected boronic acid groups (e.g., tert-butyl esters) to improve membrane permeability .

- Salt formation : Convert the free acid to a dihydrochloride salt (89% yield) for enhanced solubility .

- Pharmacokinetic assays : Use reverse-phase HPLC with ELSD detection to quantify plasma concentrations despite the lack of a UV chromophore .

Q. How can researchers resolve conflicting data in enzyme inhibition assays caused by boronate ester hydrolysis?

- Methodological Answer :

- Buffer optimization : Use pH 4.6 sodium acetate/1-octanesulfonate buffers to stabilize boronate esters during assays .

- Control experiments : Monitor hydrolysis via B NMR or LC-MS to distinguish intact compound from degradation products .

- Alternative boronate protectants : Replace pinacol with more stable groups (e.g., 3,3,4,4-tetramethylborolan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.